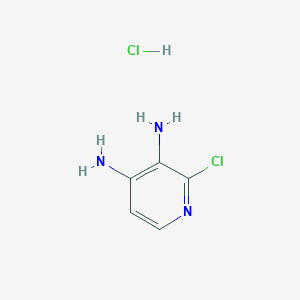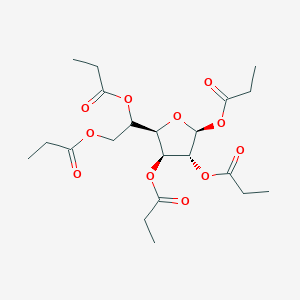
beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)-(9CI): is a derivative of beta-D-xylo-Hexofuranose, where the hydroxyl groups are esterified with propanoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI) typically involves the esterification of beta-D-xylo-Hexofuranose with propanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)-(9CI) can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the ester groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the propanoate groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Beta-D-xylo-Hexofuranose.
Substitution: Beta-D-xylo-Hexofuranose derivatives with substituted groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)-(9CI) is used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides.
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions due to its structural similarity to naturally occurring sugars.
Industry: In the industrial sector, beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI) is used in the production of biodegradable polymers and as a precursor for the synthesis of various fine chemicals.
Wirkmechanismus
The mechanism of action of beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI) involves its interaction with specific enzymes and receptors in biological systems. The ester groups can be hydrolyzed by esterases, releasing beta-D-xylo-Hexofuranose, which can then participate in metabolic pathways. The compound’s molecular targets include carbohydrate-binding proteins and enzymes involved in carbohydrate metabolism.
Vergleich Mit ähnlichen Verbindungen
Beta-D-glucofuranose, pentapropanoate: Similar in structure but derived from glucose.
Beta-D-xylo-Hexopyranose, pentapropanoate: Similar esterification but different ring structure (pyranose vs. furanose).
Uniqueness: Beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)-(9CI) is unique due to its specific esterification pattern and furanose ring structure, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
[2-propanoyloxy-2-[(2R,3S,4R,5S)-3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O11/c1-6-13(22)27-11-12(28-14(23)7-2)18-19(29-15(24)8-3)20(30-16(25)9-4)21(32-18)31-17(26)10-5/h12,18-21H,6-11H2,1-5H3/t12?,18-,19+,20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRJPQKYPCUCSK-CWTTXOGJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(C1C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC([C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
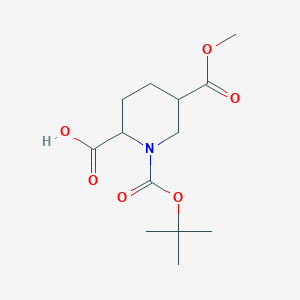
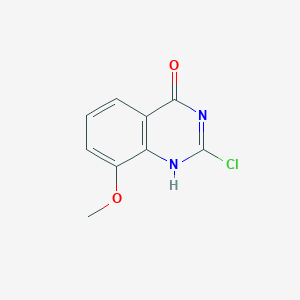

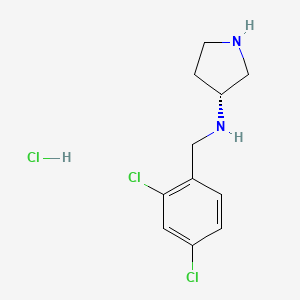
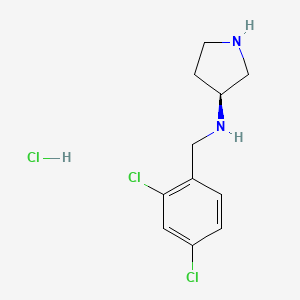
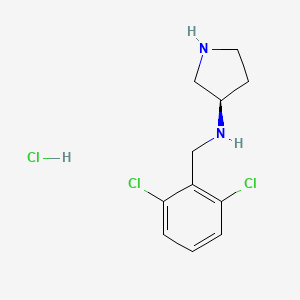
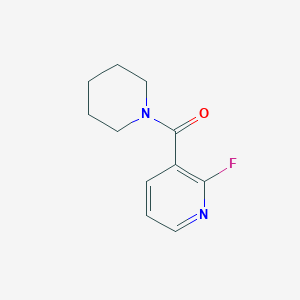
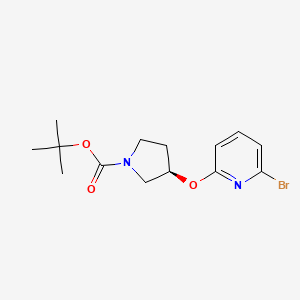
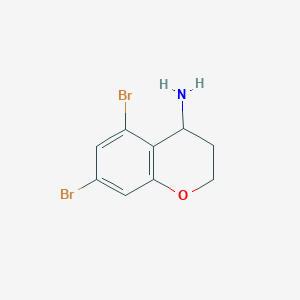
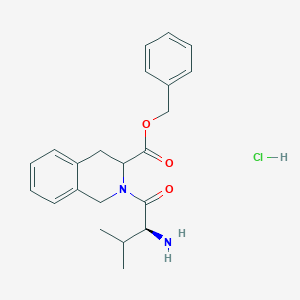
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile](/img/structure/B7980090.png)


